Cas no 101143-87-7 ((S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)

(S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (+)-(8R,9S)-6'-methoxyinchonan-9-ol

- (+)-quinidine

- (8R,9S)-QD-H

- (9S)-6'-methoxycinchonan-9-ol

- 2B,H2SO4-Quinidine

- NSC10004

- QD

- QDH

- QID

- quinidine

- quinine

- Ro-01-0633

- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol

- (S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

- 101143-87-7

- SCHEMBL6354437

- CS-0064906

- Ep vinyl quinidine

- EN300-27126246

- (S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

- HY-114029

-

- インチ: InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m1/s1

- InChIKey: LOUPRKONTZGTKE-ITHTXLDVSA-N

計算された属性

- せいみつぶんしりょう: 324.183778013Da

- どういたいしつりょう: 324.183778013Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 457

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 45.6Ų

(S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27126246-0.05g |

(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |

101143-87-7 | 95.0% | 0.05g |

$2755.0 | 2025-03-20 |

(S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

(S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanolに関する追加情報

Compound CAS No. 101143-87-7: (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl(6-methoxyquinolin-4-yl)methanol

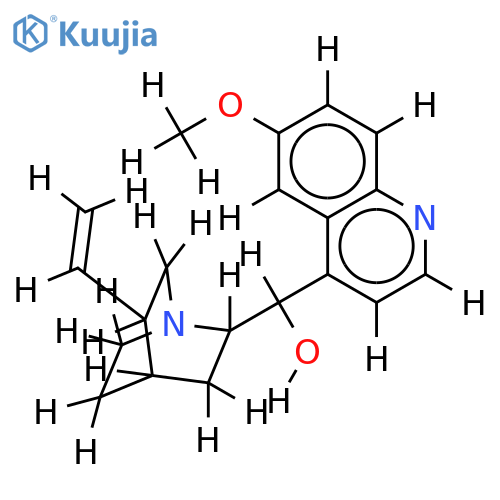

The compound with CAS No. 101143-87-7, known as (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl(6-methoxyquinolin-4-yl)methanol, is a complex organic molecule with significant potential in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising bioactivity profiles. The molecule consists of two main moieties: a bicyclic amine system and a quinoline derivative, which are connected via a methylene group. The stereochemistry of the compound is well-defined, with specific configurations at the chiral centers (S)-(2R,4S,5S), which plays a crucial role in its pharmacokinetic properties and biological activity.

The bicyclic amine system in this compound is a 1-azabicyclo[2.2.2]octane derivative, which is known for its rigid structure and potential to act as a scaffold for various bioactive molecules. The presence of an ethenyl group at position 5 introduces additional flexibility and conjugation, enhancing the molecule's ability to interact with biological targets. On the other hand, the quinoline moiety is a heterocyclic aromatic system that is widely found in natural products and synthetic drugs due to its versatility in binding to various receptors and enzymes.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The methoxy group at position 6 of the quinoline ring in this compound adds electron-donating properties, which can modulate the electronic environment of the aromatic system and influence its reactivity with biological targets. The methanol group connecting the two moieties serves as a linker that facilitates molecular recognition and binding.

From a synthetic perspective, the construction of such a complex molecule requires advanced organic chemistry techniques. The synthesis typically involves multi-step processes, including ring-closing metathesis for forming the bicyclic system and nucleophilic substitution or coupling reactions for attaching the quinoline moiety. The stereochemical control during synthesis is critical to ensure the desired configuration at each chiral center.

Pharmacologically, this compound has shown potential as a modulator of various cellular pathways. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a candidate for anti-inflammatory and antioxidant therapies. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, suggesting its potential role in treating conditions such as pain and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with target proteins using molecular docking studies. These studies have provided insights into how the ethenyl group and methoxy substituent contribute to the molecule's binding affinity and selectivity. Furthermore, in vitro assays have confirmed its ability to modulate cellular signaling pathways involved in cancer progression, indicating its potential as an anticancer agent.

In terms of pharmacokinetics, the compound exhibits favorable absorption profiles due to its lipophilic nature while maintaining moderate clearance rates due to its metabolic stability. These properties make it suitable for oral administration with reasonable bioavailability.

The combination of structural complexity and diverse bioactivity profiles positions CAS No. 101143-87-7 as a promising lead compound for drug development programs targeting inflammatory diseases, neurodegenerative disorders, and cancer.

101143-87-7 ((S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol) 関連製品

- 130-89-2(Quinine hydrochloride)

- 522-66-7(Hydroquinine)

- 485-71-2(Cinchonidine)

- 56-54-2(Quinidine)

- 118-10-5(Cinchonine)

- 804-63-7(quinine sulphate)

- 750-88-9(Quinine benzoate)

- 130-95-0(Quinine)

- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)

- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)